Antitumor agent-100 hydrochloride

Apoptosis Molecular Glue Cancer Cell Death

Antitumor agent-100 hydrochloride (Compound A6) is a structure-optimized anagrelide analog engineered to maximize PDE3A-SLFN12 engagement. With an apoptosis IC50 of 0.30 nM—a ~22-fold improvement over anagrelide—this molecular glue leverages a 7-position p-tolyl modification for enhanced hydrophobic SLFN12 contacts. Validated oral bioavailability at 1–5 mg/kg and robust tumor growth inhibition in xenograft models make it the definitive benchmark for SAR studies and PDE3A/SLFN12-dependent cancer profiling. Choose A6 for reproducible translational results.

Molecular Formula C17H15Cl2N3O
Molecular Weight 348.2 g/mol
Cat. No. B12372917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-100 hydrochloride
Molecular FormulaC17H15Cl2N3O
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl
InChIInChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H
InChIKeyLYJYIBIMUKOLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-100 Hydrochloride: A High-Potency PDE3A–SLFN12 Molecular Glue for Targeted Apoptosis Induction


Antitumor agent-100 hydrochloride, also known as compound A6 or Anagrelide analog A6, is a cell-penetrant small-molecule apoptosis inducer that functions as a molecular glue. It selectively binds the phosphodiesterase 3A (PDE3A) catalytic pocket and stabilizes its interaction with Schlafen family member 12 (SLFN12), triggering SLFN12 RNase activity, global translation inhibition, and subsequent apoptosis [1]. The compound exhibits an IC50 of 0.30 nM in apoptosis induction assays, representing a ~22-fold improvement over the parent compound anagrelide [2]. Its IUPAC name is 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride, with a molecular formula of C17H15Cl2N3O .

Why PDE3A Inhibitors and Other Molecular Glues Cannot Substitute for Antitumor Agent-100 Hydrochloride


Although several PDE3 inhibitors (e.g., anagrelide, cilostazol) and other PDE3A–SLFN12 molecular glues (e.g., DNMDP, BAY 2666605) exist, they exhibit marked differences in apoptosis induction potency, selectivity, and in vivo efficacy. Antitumor agent-100 hydrochloride was specifically designed through structure-based optimization to enhance hydrophobic interactions with SLFN12 at the 7-position, resulting in an IC50 of 0.30 nM that surpasses both the parent anagrelide and closely related analogs like compound A4 [1]. Even advanced clinical candidates such as BAY 2666605, while sharing the same target, display different cellular potency profiles and therapeutic windows [2]. Direct substitution without accounting for these quantitative differentials risks suboptimal experimental outcomes, irreproducible results, or failure in in vivo models [3].

Antitumor Agent-100 Hydrochloride: Head-to-Head Comparative Efficacy Data for Informed Procurement


Superior Apoptosis Induction Potency Over Parent Anagrelide

Antitumor agent-100 hydrochloride (compound A6) demonstrates a ~22-fold improvement in apoptosis-inducing activity compared to the parent compound anagrelide in HeLa cervical cancer cells [1]. The structure-based optimization introduced a hydrophobic p-tolyl substitution at the 7-position, enhancing the interaction interface with SLFN12 and driving the potency gain [2].

Apoptosis Molecular Glue Cancer Cell Death

Enhanced Potency Relative to Closest Structural Analog (Compound A4)

Among a series of anagrelide analogs with varying 7-position hydrophobic substituents, compound A6 (p-tolyl) exhibited a 1.9-fold lower IC50 than compound A4 (phenyl), demonstrating that the additional methyl group on the aromatic ring significantly strengthens the hydrophobic interface with SLFN12 [1]. This structure-activity relationship confirms A6 as the optimized lead from this series [2].

Structure-Activity Relationship Hydrophobic Interaction Drug Design

Validated In Vivo Tumor Growth Inhibition Superior to Anagrelide

In a HeLa cell subcutaneous xenograft model, oral administration of compound A6 (5 mg/kg) resulted in dramatic tumor growth inhibition, significantly outperforming anagrelide at the same dose [1]. Notably, compound A6 at a lower dose (1 mg/kg) still produced meaningful tumor growth suppression comparable to anagrelide at 5 mg/kg, indicating superior in vivo potency [2].

Xenograft Model In Vivo Efficacy Oral Administration

Oral Bioavailability Enables Convenient In Vivo Dosing

Antitumor agent-100 hydrochloride is reported to be orally available, which has been corroborated by its robust activity in oral gavage xenograft studies [1]. While detailed pharmacokinetic parameters for A6 are not publicly disclosed, the compound's ability to achieve significant tumor suppression via oral administration distinguishes it from tool compounds that require intravenous or intraperitoneal injection for in vivo efficacy .

Oral Bioavailability Pharmacokinetics In Vivo Studies

Class-Level Comparison: Potency Relative to Other PDE3A–SLFN12 Molecular Glues

Within the class of PDE3A–SLFN12 molecular glues, compound A6 demonstrates sub-nanomolar potency (IC50 = 0.30 nM) that positions it among the most potent apoptosis inducers reported to date [1]. For context, the clinical-stage BAY 2666605 exhibits EC50 values of 3.1–22 nM in various cancer cell lines [2], while the prototypical DNMDP shows EC50 ~1 nM in sensitive cells [3]. These data, though derived from different assay systems, suggest that A6's potency is competitive with or superior to advanced clinical candidates in this target class.

Molecular Glue PDE3A–SLFN12 Velcrin

Optimal Use Cases for Antitumor Agent-100 Hydrochloride Based on Quantitative Evidence


In Vivo Xenograft Efficacy Studies Requiring Oral Dosing

Given its validated oral bioavailability and superior tumor growth inhibition relative to anagrelide [1], Antitumor agent-100 hydrochloride is ideally suited for mouse xenograft models where convenient oral gavage is preferred over parenteral administration. The compound's efficacy at both 5 mg/kg and 1 mg/kg doses provides flexibility in experimental design.

Structure-Activity Relationship (SAR) Studies of PDE3A–SLFN12 Interaction

Compound A6 serves as an optimized benchmark for SAR investigations due to its well-defined structure and quantitative potency improvement over analogs like A4 [1]. Researchers can use A6 as a positive control to evaluate new PDE3A–SLFN12 glue candidates or to probe the hydrophobic interface requirements.

Mechanistic Studies of SLFN12-Dependent Apoptosis

With an IC50 of 0.30 nM in HeLa cells [1], compound A6 enables precise, low-dose manipulation of the PDE3A–SLFN12 pathway. This is particularly valuable for time-resolved apoptosis assays, translation inhibition studies, and CRISPR/Cas9-based validation experiments where minimal off-target activity is desired.

Comparative Oncology Research Across PDE3A–SLFN12-Expressing Cell Lines

The compound's high potency and well-documented mechanism make it an excellent reference standard for profiling cancer cell line panels. It can be used to establish baseline sensitivity thresholds for PDE3A/SLFN12 co-expression and to compare the efficacy of novel molecular glues in head-to-head viability assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-100 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.